molecular formula C17H22N2 B14503877 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline CAS No. 64497-20-7

4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline

Katalognummer: B14503877
CAS-Nummer: 64497-20-7
Molekulargewicht: 254.37 g/mol
InChI-Schlüssel: JDYZAVLIYKMKMD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline is an organic compound with a complex structure, featuring two amino groups and a substituted phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline can be achieved through several methods. One common approach involves the reaction of 4-amino-2-(propan-2-yl)benzyl chloride with 2-methylaniline under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Primary and secondary amines.

    Substitution: Halogenated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments.

Wirkmechanismus

The mechanism of action of 4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Amino-2-(propan-2-yl)aniline: Shares a similar structure but lacks the additional amino group.

    2-Methylaniline: Similar aromatic structure but without the substituted phenyl ring.

Uniqueness

4-{[4-Amino-2-(propan-2-yl)phenyl]methyl}-2-methylaniline is unique due to its dual amino groups and substituted phenyl ring, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these structural features are advantageous.

Eigenschaften

CAS-Nummer

64497-20-7

Molekularformel

C17H22N2

Molekulargewicht

254.37 g/mol

IUPAC-Name

4-[(4-amino-2-propan-2-ylphenyl)methyl]-2-methylaniline

InChI

InChI=1S/C17H22N2/c1-11(2)16-10-15(18)6-5-14(16)9-13-4-7-17(19)12(3)8-13/h4-8,10-11H,9,18-19H2,1-3H3

InChI-Schlüssel

JDYZAVLIYKMKMD-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC(=C1)CC2=C(C=C(C=C2)N)C(C)C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.